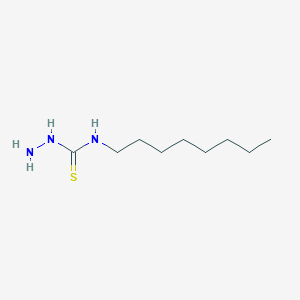

4-Octyl-3-thiosemicarbazide

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-amino-3-octylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3S/c1-2-3-4-5-6-7-8-11-9(13)12-10/h2-8,10H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIVORGQURSSTBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375073 | |

| Record name | 4-Octyl-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13207-36-8 | |

| Record name | 4-Octyl-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13207-36-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Octyl 3 Thiosemicarbazide

Synthetic Routes to 4-Octyl-3-thiosemicarbazide

The synthesis of this compound, like other 4-substituted thiosemicarbazides, is predominantly achieved through a direct and efficient condensation reaction. This method forms the core of its laboratory and potential industrial-scale production.

Condensation Reactions for Thiosemicarbazide (B42300) Synthesis

The most common and straightforward method for synthesizing this compound involves the condensation reaction between octyl isothiocyanate and hydrazine (B178648) hydrate (B1144303). mdpi.comresearchgate.net In this reaction, the lone pair of electrons on one of the nitrogen atoms of the hydrazine molecule performs a nucleophilic attack on the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This is followed by proton transfer to form the stable thiosemicarbazide structure.

The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or methanol (B129727), which can dissolve both reactants and facilitate the reaction. mdpi.com The general scheme for this synthesis is as follows:

Reaction Scheme: CH₃(CH₂)₇NCS + NH₂NH₂·H₂O → CH₃(CH₂)₇NHC(=S)NHNH₂ (Octyl isothiocyanate + Hydrazine hydrate → this compound)

This method is widely applicable for the synthesis of a variety of N-substituted thiosemicarbazides. researchgate.net

Optimization of Reaction Conditions and Yields

To maximize the yield and purity of this compound, several reaction parameters can be optimized. Key factors include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

Typically, refluxing the reaction mixture for a period of 3 to 4 hours in a solvent like methyl alcohol is effective. mdpi.com The progress of the reaction can be monitored by the formation of a crystalline precipitate. Upon cooling, the product can be isolated by filtration and purified by recrystallization from a suitable solvent, such as ethanol. mdpi.com

| Parameter | Condition | Rationale |

| Solvent | Anhydrous Methyl or Ethyl Alcohol | Good solubility for both reactants and facilitates product precipitation upon cooling. mdpi.com |

| Temperature | Reflux | Increases reaction rate to ensure completion within a reasonable timeframe. |

| Reactant Ratio | Equimolar (1:1) | Ensures complete consumption of the starting materials. |

| Reaction Time | 3–4 hours | Sufficient time for the reaction to go to completion, often indicated by precipitate formation. mdpi.com |

Optimizing these conditions can lead to high yields, often exceeding 70-80%, of the desired this compound product.

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been applied to the synthesis of various chemical compounds to reduce environmental impact. For the synthesis of thiosemicarbazides and their derivatives, several eco-friendly methods have been explored. researchgate.netnih.gov These approaches focus on minimizing the use of hazardous solvents, reducing reaction times, and lowering energy consumption.

One such approach is the use of solvent-free or solid-state reactions, often facilitated by grinding or ball-milling. nih.govnih.gov This technique can lead to quantitative yields in a shorter amount of time and eliminates the need for volatile organic solvents. Another green alternative involves using water as a solvent, which is environmentally benign. researchgate.net The use of natural catalysts, such as lemon juice, has also been reported for similar syntheses, offering a biodegradable and cost-effective option. researchgate.net

| Green Approach | Description | Advantages |

| Solvent-Free Grinding/Ball-Milling | Reactants are physically ground together at room temperature. nih.gov | Eliminates solvent waste, reduces reaction time, often results in high yields. nih.gov |

| Water as Solvent | The reaction is conducted in an aqueous medium. researchgate.net | Environmentally friendly, non-toxic, and readily available. |

| Microwave Irradiation | The reaction is heated using microwave energy. | Can significantly reduce reaction times and improve yields. |

While not specifically documented for this compound, these green methodologies have proven effective for the synthesis of other thiosemicarbazones and related compounds and are theoretically applicable. researchgate.netnih.gov

Derivatization and Functionalization of this compound

The this compound molecule serves as a versatile building block for the synthesis of more complex molecules, primarily through reactions involving its terminal amino group and the thione functionality.

Formation of Schiff Bases (Thiosemicarbazones) from this compound

A primary chemical transformation of this compound is its condensation with aldehydes or ketones to form Schiff bases, which in this case are known as thiosemicarbazones. nih.govtarc.edu.my This reaction involves the nucleophilic attack of the terminal primary amine group (-NH₂) of the thiosemicarbazide onto the carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form an azomethine or imine group (-N=CH- or -N=CR₂). nih.gov

The reaction is typically acid-catalyzed, with a few drops of a strong acid like hydrochloric acid or a weaker acid like glacial acetic acid added to the reaction mixture. juniv.educhemmethod.com The solvent is usually ethanol, and the mixture is often refluxed for several hours.

General Reaction Scheme: CH₃(CH₂)₇NHC(=S)NHNH₂ + R-CHO → CH₃(CH₂)₇NHC(=S)NHN=CHR + H₂O (this compound + Aldehyde → 4-Octyl-3-thiosemicarbazone)

A wide variety of aldehydes and ketones (aliphatic, aromatic, and heterocyclic) can be used, leading to a diverse library of thiosemicarbazone derivatives. nih.gov

| Aldehyde/Ketone Reactant | Resulting Thiosemicarbazone Derivative |

| Benzaldehyde (B42025) | (E)-2-benzylidene-N-octylhydrazine-1-carbothioamide |

| Acetophenone | (E)-N-octyl-2-(1-phenylethylidene)hydrazine-1-carbothioamide |

| 2-Pyridinecarboxaldehyde | (E)-N-octyl-2-(pyridin-2-ylmethylene)hydrazine-1-carbothioamide |

Cyclization Reactions for Heterocyclic Scaffolds (e.g., Thiadiazoles)

This compound and its thiosemicarbazone derivatives are valuable precursors for the synthesis of various five-membered heterocyclic compounds, most notably 1,3,4-thiadiazoles. juniv.edusbq.org.br

The cyclization of this compound itself can be achieved by reacting it with various reagents that provide the final carbon atom of the heterocyclic ring. For example, reaction with acyl chlorides followed by dehydration in an acidic medium (like sulfuric acid or polyphosphoric acid) can yield 2-amino-5-substituted-1,3,4-thiadiazoles. nih.govptfarm.pl

General Cyclization Scheme (from Thiosemicarbazide):

CH₃(CH₂)₇NHC(=S)NHNH₂ + RCOCl → CH₃(CH₂)₇NHC(=S)NHNHCOR

CH₃(CH₂)₇NHC(=S)NHNHCOR --(Acid catalyst, -H₂O)--> 5-R-N-(octyl)-1,3,4-thiadiazol-2-amine

Alternatively, oxidative cyclization of the corresponding thiosemicarbazones is a common method. Reagents like ferric chloride can be used to induce the cyclization of a thiosemicarbazone to a 2-amino-5-substituted-1,3,4-thiadiazole derivative. nih.gov The cyclization of acyl derivatives of thiosemicarbazides in an acidic medium is a well-established route to 1,3,4-thiadiazoles. ptfarm.plnih.gov

| Starting Material | Reagent(s) | Heterocyclic Product |

| This compound | 1. Acyl Chloride (RCOCl)2. Concentrated H₂SO₄ | 5-R-N-octyl-1,3,4-thiadiazol-2-amine |

| 4-Octyl-3-thiosemicarbazone | Ferric Chloride (FeCl₃) | 2-(Octylamino)-5-substituted-1,3,4-thiadiazole |

| Acyl derivative of this compound | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | 1,3,4-Thiadiazole derivative ptfarm.pl |

These synthetic transformations highlight the utility of this compound as a versatile intermediate in the construction of more elaborate molecular architectures with potential applications in various fields of chemistry.

In-depth Analysis of Substituent Introduction on this compound Remains a Niche Area of Study

A thorough review of available scientific literature reveals a notable scarcity of detailed research specifically focused on the synthetic methodologies and chemical transformations involving the introduction of diverse substituents at the N4 position and other sites of this compound. While the broader class of thiosemicarbazides and their derivatives are extensively studied intermediates in organic and medicinal chemistry, dedicated studies on the 4-octyl analogue are not prominently documented.

Thiosemicarbazides, in general, are versatile precursors for the synthesis of a wide array of heterocyclic compounds. The nucleophilic nature of the nitrogen atoms, particularly the N1 and N4 positions, allows for various chemical modifications. Standard synthetic routes to introduce substituents at the N4 position of a thiosemicarbazide backbone typically involve the reaction of an appropriate isothiocyanate with hydrazine hydrate or the reaction of a primary amine with thiophosgene (B130339) followed by reaction with hydrazine.

In the context of 4-substituted thiosemicarbazides, further derivatization is common. The N1-amino group is a key reactive site, readily undergoing condensation reactions with aldehydes and ketones to form the corresponding thiosemicarbazones. These thiosemicarbazones are important ligands in coordination chemistry and serve as intermediates for the synthesis of heterocyclic systems such as 1,2,4-triazoles and 1,3,4-thiadiazoles through cyclization reactions.

The lack of specific research on the derivatization of this compound suggests that this particular compound may have been synthesized for specific applications where the octyl group at the N4 position is the desired functionality, with less emphasis on further modification of the thiosemicarbazide core. Consequently, a detailed account of research findings, complete with data tables on the introduction of diverse substituents at various positions of this compound, cannot be constructed from the currently accessible scientific reports. Further primary research would be required to explore and document the reactivity and synthetic potential of this specific chemical entity.

Coordination Chemistry of 4 Octyl 3 Thiosemicarbazide and Its Derivatives

Ligand Properties of 4-Octyl-3-thiosemicarbazide

The coordination behavior of this compound is dictated by its inherent structural and electronic features. The presence of multiple donor atoms and the potential for tautomerism and isomerism allow for a rich and varied coordination chemistry.

Chelating Modes and Donor Atoms (N, S, O)

This compound and its derivatives are versatile ligands capable of coordinating to metal ions in several ways, primarily through their nitrogen and sulfur atoms. mdpi.comnih.gov The thiosemicarbazide (B42300) backbone contains a soft sulfur donor and hard nitrogen donors, allowing for coordination with a wide range of metal ions. nih.gov

Commonly, thiosemicarbazones, which are derivatives of thiosemicarbazides, act as bidentate ligands, coordinating through the sulfur atom and the hydrazinic nitrogen atom to form a stable five-membered chelate ring. nih.govias.ac.in However, their versatility extends beyond this, and they can also coordinate as monodentate ligands through the sulfur atom. giqimo.com In certain complexes, particularly when additional functional groups are present on the aldehyde or ketone precursor, they can act as tridentate ligands, with the third coordination site often being an oxygen or another nitrogen atom. nih.govmdpi.com This tridentate chelation can involve O, N, and S donor atoms, leading to the formation of stable complexes. rdd.edu.iq

The nature of the metal ion and the reaction conditions can influence the coordination mode. For instance, in some organotin(IV) complexes, the thiosemicarbazone ligand has been shown to coordinate in a tridentate fashion through the thiol sulfur, the imine nitrogen, and an oxygen atom from another part of the ligand. nih.gov

Tautomerism and its Influence on Coordination

A key feature of thiosemicarbazides and their derivatives is the existence of thione-thiol tautomerism. mdpi.comnih.gov In the solid state and in solution, these ligands can exist in equilibrium between the thione (C=S) and thiol (C-SH) forms. ias.ac.in This tautomerism plays a crucial role in their coordination chemistry.

Upon coordination to a metal ion, the ligand often deprotonates from the thiol form to act as an anionic ligand. nih.gov This deprotonation facilitates the formation of a stable chelate ring. The thione form is characterized by a C=S double bond, while the thiol form contains a C-S single bond and an S-H group. The equilibrium between these two forms can be influenced by factors such as the solvent, pH, and the nature of the metal ion. scispace.com The ability to deprotonate and coordinate as an anion allows the ligand to stabilize higher oxidation states of metal ions and leads to the formation of neutral complexes with divalent metal ions.

Structural Conformation in Complexation (e.g., E/Z Isomerism)

The interconversion between the E and Z isomers can occur during the coordination process. rsc.org The specific isomer that coordinates to the metal ion can be influenced by the solvent, with protic solvents potentially favoring different isomerization pathways than aprotic solvents. rsc.org The conformation of the ligand, including the E/Z configuration, is a critical factor in determining the final structure and properties of the metal complex.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to elucidate their structure and bonding.

Complexes with Transition Metals (e.g., Cu, Ni, Co, Fe, Zn, Pd, Ag)

A wide array of transition metal complexes with thiosemicarbazone ligands have been synthesized and studied. These complexes exhibit diverse coordination geometries and interesting physicochemical properties.

Copper(II) Complexes: Copper(II) complexes of thiosemicarbazones have been extensively investigated. nih.govias.ac.incervellopages.comredalyc.org These complexes often feature square planar or distorted square planar geometries, with the ligand acting as a bidentate or tridentate chelating agent. ias.ac.in Dinuclear copper(II) complexes have also been reported, where two copper centers are bridged by atoms from the ligand. nih.gov

Nickel(II) Complexes: Nickel(II) readily forms square planar complexes with thiosemicarbazone ligands, particularly when the ligand coordinates as a dianionic tetradentate species. mdpi.comnih.govresearchgate.netmdpi.comnih.govresearchgate.net These complexes are often diamagnetic. The ligand can also coordinate in a tridentate fashion, leading to four-coordinate square planar nickel(II) complexes. mdpi.com

Cobalt(II) Complexes: Cobalt(II) complexes with thiosemicarbazide derivatives have been synthesized and characterized. The geometry of these complexes can vary depending on the specific ligand and reaction conditions.

Iron(II) Complexes: Iron(II) forms complexes with thiosemicarbazone ligands where the ligand acts as a bidentate chelating agent through the azomethine nitrogen and the thione/thiol sulfur. nih.gov

Palladium(II) and Silver(I) Complexes: The coordination chemistry of thiosemicarbazones with palladium(II) and silver(I) has also been explored, leading to the formation of stable complexes with various coordination modes. nih.govnih.gov

The characterization of these transition metal complexes is typically carried out using techniques such as FT-IR, UV-Vis, and NMR spectroscopy, as well as elemental analysis and magnetic susceptibility measurements. nih.gov

Table 1: Examples of Transition Metal Complexes with Thiosemicarbazone Ligands

| Metal Ion | Ligand Type | Coordination Mode | Geometry | Reference(s) |

| Cu(II) | Tridentate (NNS) | Monoanionic | Five-coordinate | nih.gov |

| Ni(II) | Tetradentate (N2O2) | Dianionic | Square Planar | nih.gov |

| Co(II) | Bidentate (NS) | Neutral | - | |

| Fe(II) | Bidentate (NS) | Neutral | Octahedral | nih.gov |

| Pd(II) | Bidentate (NS) | - | - | nih.gov |

| Ag(I) | Bidentate (NS) | - | - | nih.gov |

Complexes with Main Group Metals (e.g., Organotin(IV) Compounds)

The coordination chemistry of thiosemicarbazones extends to main group metals, with organotin(IV) complexes being a notable example. rdd.edu.iqresearchgate.netnih.govias.ac.in These complexes are synthesized by reacting organotin(IV) halides or oxides with the thiosemicarbazone ligand. nih.govrdd.edu.iq

In organotin(IV) complexes, the thiosemicarbazone ligand often acts as a dianionic tridentate chelating agent, coordinating through O, N, and S donor atoms. nih.govrdd.edu.iq This results in five-coordinate tin centers with geometries that are typically distorted trigonal bipyramidal or square pyramidal. nih.gov The ¹¹⁹Sn NMR chemical shifts are a powerful tool for determining the coordination number of the tin atom in solution. nih.gov

The synthesis is often carried out in non-aqueous solvents to prevent hydrolysis of the organotin precursors. rdd.edu.iq Characterization of these complexes involves a combination of IR, ¹H, ¹³C, and ¹¹⁹Sn NMR spectroscopy, as well as mass spectrometry and, in some cases, single-crystal X-ray diffraction. nih.govias.ac.in

Table 2: Examples of Organotin(IV) Complexes with Thiosemicarbazone Ligands

| Organotin(IV) Moiety | Ligand Type | Coordination Mode | Geometry around Sn | Reference(s) |

| Diorganotin(IV) | Tridentate (ONS) | Dianionic | Pentacoordinated | nih.gov |

| Monoorganotin(IV) | Tridentate (ONS) | Dianionic | Distorted Trigonal Bipyramidal | ias.ac.in |

Influence of Metal Ion and Stoichiometry on Complex Formation

The formation of metal complexes with this compound is profoundly influenced by the nature of the metal ion and the molar ratio of the reactants. Thiosemicarbazones, derived from thiosemicarbazides, typically act as chelating ligands, binding to metal ions through their sulfur and nitrogen donor atoms. nih.govresearchgate.net The specific outcome of the coordination reaction depends on several factors, including the metal's oxidation state, preferred coordination number, and the reaction conditions. researchgate.netresearchgate.net

Different metal ions promote the formation of complexes with distinct stoichiometries and geometries. For instance, reactions can be performed using a 1:1 or 1:2 metal-to-ligand molar ratio, leading to different complex structures. uobaghdad.edu.iqnih.gov In many cases, thiosemicarbazone ligands act as bidentate ligands, coordinating through the sulfur and the hydrazinic nitrogen atoms. jocpr.com However, depending on the substituents and the metal ion, they can also exhibit different coordination modes. mdpi.com

The stoichiometry is a critical determinant of the final product. For example, using a 1:1 metal-to-ligand ratio with divalent metals like Ni(II), Co(II), and Cu(II) can yield complexes with the general formula [M(L)Cl₂H₂O]. uobaghdad.edu.iq In other systems, 1:2 metal-to-ligand ratios are employed, leading to complexes where two ligand molecules coordinate to a single metal center, such as in [NiL₂]. benthamopenarchives.com The choice of metal also dictates the stability and redox properties of the resulting complex. nih.gov For example, Fe(III) and Co(III) can form stable octahedral complexes with a 1:2 metal-to-ligand stoichiometry. nih.gov

The reaction medium and pH can also play a role, as the thiosemicarbazide ligand can exist in keto and enol tautomeric forms, with the enol form being favored in alkaline solutions. ias.ac.in This can affect whether the ligand coordinates as a neutral molecule or as a deprotonated anion. ias.ac.in

| Metal Ion | Common Stoichiometry (Metal:Ligand) | Typical Complex Formula | Notes |

|---|---|---|---|

| Ni(II), Co(II), Cu(II) | 1:1 | [M(L)Cl₂H₂O] | Ligand acts as a neutral bidentate donor. uobaghdad.edu.iq |

| Fe(III), Co(III) | 1:2 | [M(L)₂]⁺ | Ligands coordinate as deprotonated tridentate donors. nih.gov |

| Pd(II), Pt(II) | 1:2 | [M(L)₂] | Can form square planar complexes with deprotonated bidentate ligands. benthamopenarchives.com |

| Ru(III), Rh(III), Ir(III) | 1:2 | [M(L)₂X₂]X | Ligand coordinates as a neutral bidentate molecule, forming six-coordinate octahedral complexes. ias.ac.in |

Structural Elucidation of this compound Metal Complexes

The precise three-dimensional arrangement of atoms in the metal complexes of this compound is determined using a combination of spectroscopic and analytical techniques. Among these, single-crystal X-ray diffraction is the most definitive method for elucidating the solid-state structure, providing detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Crystallographic Analysis (e.g., X-ray Diffraction)

X-ray diffraction (XRD) analysis is a powerful tool for the structural characterization of crystalline metal complexes of thiosemicarbazide derivatives. isca.me This technique provides unambiguous evidence of the molecular structure, including the coordination mode of the ligand and the geometry around the metal center. nih.gov XRD studies can reveal whether a complex is crystalline or amorphous in nature. isca.me

The analysis of diffraction patterns allows for the determination of the crystal system (e.g., monoclinic, triclinic, orthorhombic) and the unit cell parameters (a, b, c, α, β, γ). isca.menih.gov For example, studies on related thiosemicarbazone complexes have identified triclinic and monoclinic crystal systems. isca.me A single-crystal X-ray study of a Ni(II) complex with a thiosemicarbazone derivative revealed an orthorhombic system with the space group Iba2. nih.gov This level of detail is crucial for understanding the structure-property relationships of these compounds.

| Complex | Crystal System | Space Group | Reference |

|---|---|---|---|

| Fe(III)-thiosemicarbazone | Triclinic | - | isca.me |

| Cu(II)-thiosemicarbazone | Monoclinic | - | isca.me |

| Zn(II)-thiosemicarbazone | Triclinic | - | isca.me |

| Bis{2-(2-trifluoromethylbenzylidene)hydrazine-1-carbothioamido-κ²N²,S}nickel(II) | Orthorhombic | Iba2 | nih.gov |

Coordination Geometries and Stereochemistry

Thiosemicarbazide-based ligands are versatile and can adopt various coordination modes, leading to diverse geometries and stereochemistries in their metal complexes. researchgate.net Typically, they act as bidentate NS-donor ligands, coordinating to the metal ion through the sulfur atom and a nitrogen atom of the hydrazine (B178648) group to form a stable five-membered chelate ring. nih.govnih.gov

The coordination geometry around the central metal ion is determined by the metal's electronic configuration, the nature of the ligand, and the stoichiometry of the complex. Common geometries observed for transition metal complexes with thiosemicarbazone ligands include octahedral, square planar, and tetrahedral. isca.mefrontiersin.org For instance, Cr(III) and Fe(III) complexes often exhibit an octahedral geometry, while Ni(II) complexes can adopt a distorted square planar geometry. nih.gov The distortion from ideal geometries is common and arises from the bite angle of the chelating ligand and other steric factors. nih.gov In some cases, unusual coordination modes, such as the formation of a four-membered chelate ring, have been observed. ias.ac.in

| Metal Ion | Coordination Number | Typical Geometry | Reference |

|---|---|---|---|

| Cr(III), Fe(III) | 6 | Octahedral | |

| Ni(II) | 4 | Distorted Square Planar | nih.gov |

| Cu(II) | 4 or 5 | Distorted Square Planar or Square Pyramidal | nih.gov |

| Zn(II) | 6 | Octahedral | isca.me |

| Pd(II) | 4 | Distorted Square Planar | nih.gov |

Intermolecular Interactions in Crystal Packing (e.g., Hydrogen Bonding, Van der Waals, C-H···π Interactions)

In the solid state, the three-dimensional architecture of metal complexes is stabilized by a network of intermolecular interactions. These non-covalent forces, including hydrogen bonding, van der Waals forces, and π-π stacking, play a crucial role in the crystal packing. nih.govresearchgate.net

Hydrogen bonding is a predominant interaction in the crystal structures of thiosemicarbazide complexes. The N-H groups of the thiosemicarbazide moiety frequently act as hydrogen bond donors, while the sulfur atom (C=S) is a common acceptor. researchgate.netnih.gov This often leads to the formation of chains or more complex two-dimensional networks. researchgate.net For example, intermolecular N—H···S hydrogen bonds are frequently observed, linking molecules into chains. researchgate.netnih.gov

In complexes containing aromatic rings, π–π stacking interactions can also be a significant stabilizing force. nih.gov The presence of the long octyl chain in this compound complexes would lead to significant van der Waals interactions, which would also heavily influence the crystal packing arrangement.

| Interaction Type | Description | Structural Motif | Reference |

|---|---|---|---|

| Hydrogen Bonding | N—H···S interactions involving the thiosemicarbazide backbone and the sulfur atom. | Forms chains or 2D networks. | researchgate.netnih.gov |

| Hydrogen Bonding | N—H···Cl interactions may occur if chloride counter-ions are present. | Connects chains into layers. | researchgate.net |

| π–π Stacking | Interactions between aromatic rings of the ligands or other moieties. | Contributes to layered structures. | nih.gov |

| Van der Waals Forces | Non-specific attractive forces, particularly important for alkyl chains like the octyl group. | Influences overall molecular packing and density. | General principle |

Computational and Theoretical Investigations of 4 Octyl 3 Thiosemicarbazide

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor, providing insights into the binding mechanism and affinity.

Molecular docking studies on thiosemicarbazide (B42300) derivatives have revealed their potential to interact with various biological targets, primarily enzymes and proteins crucial for pathogen survival or disease progression. mdpi.com For 4-Octyl-3-thiosemicarbazide, the binding mechanism is dictated by its distinct structural features: the thiosemicarbazide core and the long octyl tail.

The thiosemicarbazide moiety, with its sulfur and nitrogen atoms, can act as a hydrogen bond donor and acceptor. Docking simulations of similar compounds show that this group frequently forms hydrogen bonds with amino acid residues such as arginine, asparagine, glutamine, and histidine in the active sites of target proteins. nih.gov The sulfur atom can also participate in coordination with metal ions present in metalloenzymes. nih.gov

The 4-octyl group, a long, nonpolar alkyl chain, plays a significant role in establishing hydrophobic interactions. This tail can fit into hydrophobic pockets within the receptor's binding site, interacting with nonpolar amino acid residues like leucine, isoleucine, valine, and phenylalanine. These van der Waals and hydrophobic interactions are critical for stabilizing the ligand-receptor complex and enhancing binding affinity. nih.gov For instance, in antibacterial studies of related compounds, the ligands were found to target the ATP-binding pocket of enzymes like DNA gyrase and topoisomerase IV. mdpi.comresearchgate.net The interactions typically involve hydrogen bonds with key residues and hydrophobic contacts that anchor the molecule within the site.

Table 1: Potential Ligand-Target Interactions for this compound

| Interaction Type | Functional Group | Potential Interacting Residues |

|---|---|---|

| Hydrogen Bonding | Thiosemicarbazide (-NH-C(=S)-NH-NH2) | Asp, Glu, Ser, Thr, Asn, Gln |

| Hydrophobic Interactions | Octyl Chain (-C8H17) | Ala, Val, Leu, Ile, Phe, Trp, Met |

The predicted biological activity of this compound is intrinsically linked to its structure. Thiosemicarbazides as a class have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer effects. mdpi.comnih.gov Computational models help in predicting which of these activities might be prominent for the 4-octyl derivative and in understanding the structure-activity relationships (SAR).

SAR studies on thiosemicarbazide derivatives often indicate that the nature of the substituent at the N4 position significantly influences biological activity. mdpi.com The presence of the long octyl chain in this compound increases its lipophilicity (fat-solubility). This property is a double-edged sword; while it can enhance the molecule's ability to cross biological membranes and reach its target, excessively high lipophilicity can lead to poor aqueous solubility and non-specific binding. nih.gov

Computational predictions suggest that the enhanced lipophilicity conferred by the octyl group could favor activity against targets embedded within cellular membranes or those with deep hydrophobic binding pockets. For example, its antibacterial potential might be directed towards bacteria with lipid-rich cell walls. nih.gov The combination of the hydrogen-bonding thiosemicarbazide core and the hydrophobic octyl tail makes it a candidate for inhibiting enzymes where both types of interactions are necessary for potent binding. researchgate.net

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules to determine their optimized geometry, electronic properties, and chemical reactivity. mdpi.comresearchgate.net

DFT calculations are used to find the most stable three-dimensional conformation of a molecule, known as its optimized geometry. For this compound, geometry optimization would reveal the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. researchgate.net The thiosemicarbazide backbone is relatively planar, while the octyl chain is flexible and can adopt various conformations. The optimized structure provides a realistic model for use in more advanced computational studies like molecular docking. nih.govnih.gov DFT calculations on similar structures confirm that the thiourea unit (S=C-N) is central to the molecule's electronic properties. researchgate.net

DFT provides valuable information about the electronic properties of a molecule through the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

HOMO: Represents the ability of a molecule to donate electrons. For this compound, the HOMO is likely localized on the electron-rich thiosemicarbazide moiety, particularly the sulfur and nitrogen atoms, indicating these are the primary sites for electrophilic attack.

LUMO: Represents the ability of a molecule to accept electrons. The LUMO is often distributed across the N=C-S system, making this region susceptible to nucleophilic attack.

The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity. mdpi.com A small energy gap implies high chemical reactivity and low kinetic stability. researchgate.net DFT calculations allow for the determination of various global reactivity descriptors that predict the molecule's behavior.

Table 2: Predicted Quantum Chemical Reactivity Descriptors for Thiosemicarbazides

| Descriptor | Symbol | Significance | Predicted Trend for this compound |

|---|---|---|---|

| HOMO Energy | EHOMO | Electron-donating ability | High (less negative), indicating good donating ability |

| LUMO Energy | ELUMO | Electron-accepting ability | Low (less positive), indicating good accepting ability |

| Energy Gap | ΔE | Chemical reactivity/stability | Relatively small, suggesting moderate to high reactivity |

| Chemical Hardness | η | Resistance to change in electron distribution | Low, corresponding to higher reactivity |

| Electronegativity | χ | Electron-attracting power | Moderate |

These descriptors suggest that this compound is a moderately reactive molecule, with the thiosemicarbazide group being the primary site of chemical interactions. mdpi.comresearchgate.net

In Silico Prediction of Pharmacokinetic Parameters

In silico methods are invaluable for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate early in the discovery process. mdpi.com For this compound, these predictions help assess its potential as a viable therapeutic agent.

Web-based tools like SwissADME and admetSAR are commonly used to calculate these properties based on the molecule's structure. nih.govmdpi.com The octyl chain is expected to heavily influence the pharmacokinetic profile.

Absorption: The high lipophilicity (predicted high Log P value) due to the octyl group suggests good absorption through passive diffusion across the gastrointestinal tract. However, its low aqueous solubility could be a limiting factor. nih.gov

Distribution: The compound is predicted to have a high volume of distribution and may bind significantly to plasma proteins like albumin. nih.gov Its ability to cross the blood-brain barrier would depend on a balance between its lipophilicity and other factors like polar surface area.

Metabolism: The molecule would likely be metabolized by cytochrome P450 (CYP) enzymes in the liver. The octyl chain could undergo hydroxylation, while the thiosemicarbazide moiety could also be subject to metabolic transformations. In silico tools can predict which CYP isoforms are likely to be involved. mdpi.com

Excretion: The route of excretion would depend on the properties of its metabolites.

Toxicity: Predictions can screen for potential issues like mutagenicity (Ames test) and carcinogenicity. Thiosemicarbazide derivatives are generally evaluated for such toxicities in silico. mdpi.com

Table 3: Predicted Pharmacokinetic Properties of this compound

| Parameter | Predicted Value/Property | Implication |

|---|---|---|

| Lipophilicity (Log P) | High | Good membrane permeability and absorption |

| Water Solubility (Log S) | Low | May limit bioavailability |

| Gastrointestinal (GI) Absorption | High | Likely well-absorbed orally |

| Blood-Brain Barrier (BBB) Permeant | Possible | Depends on the balance of properties |

| CYP450 Inhibition | Possible | Potential for drug-drug interactions |

These in silico predictions provide a foundational understanding of the potential behavior of this compound in a biological system, guiding further experimental validation. nih.govnih.gov

Assessment of Lipophilicity and Absorption Properties

There is no specific information available from computational or theoretical assessments on the lipophilicity and absorption properties of this compound.

Plasma Protein Binding Prediction

No dedicated studies or predictive data on the plasma protein binding characteristics of this compound were identified in the searched literature.

Blood-Brain Barrier Penetration

Computational models and theoretical investigations concerning the potential of this compound to penetrate the blood-brain barrier have not been reported in the available scientific literature.

Advanced Analytical Methodologies for 4 Octyl 3 Thiosemicarbazide Research

Spectroscopic Characterization Techniques

Spectroscopy is indispensable for the structural elucidation and characterization of 4-Octyl-3-thiosemicarbazide. By interacting with electromagnetic radiation, molecules provide a fingerprint that reveals information about their atomic composition, bond vibrations, electronic transitions, and the environment of specific nuclei.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹⁹Sn)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy is used to identify the number and type of hydrogen atoms in a molecule. In the context of this compound and its derivatives, the ¹H NMR spectrum exhibits characteristic signals for the protons of the octyl chain and the thiosemicarbazide (B42300) core. Protons attached to nitrogen atoms (NH and NH₂) in the thiosemicarbazide moiety typically appear as broad singlets at downfield chemical shifts, often in the range of 8.0 to 12.0 ppm, and their signals may disappear upon D₂O exchange. nih.gov The protons of the long alkyl chain (octyl group) resonate in the upfield region, typically between 0.8 and 3.5 ppm.

Interactive Table: Typical ¹H NMR Chemical Shift Ranges for Thiosemicarbazide Derivatives To view the data, click on the different proton types.

N-H Protons

Chemical Shift (δ, ppm): 8.0 - 12.0

Multiplicity: Singlet (s), often broad

Notes: Chemical shift is concentration and solvent dependent. Disappears upon D₂O exchange.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEvMysoZyPWErBYIEcrWuv93dteFovuxS2gUO4XvgOHapFUtcgDj51JEl4Fv-f3YMeqAyOn-SE79ok5yF291WbvyDQ5A0a3NwyIL-IpM49EtfCsnAYnG2uBeYafFZv5kN24ou08DCp0zz3ekwR5)]Aromatic Protons (if present)

Chemical Shift (δ, ppm): 6.8 - 8.5

Multiplicity: Multiplet (m), Doublet (d)

Notes: Specific shifts and coupling patterns depend on the substitution of the aromatic ring.[ ijper.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFJ2crg3MswQap38i81GxobHxhdtQ97WWdmsxW_HQVdZBs2BlaijIiwxnA4zE7MWqQGE51MSoxJPEay6xkm295hwO58hnHpisbyCgz3ziC80j7GW8uhmhzp4WhETMTwKD5s6AiPef6nLibp3ZUWiAs4UUG-yrjN-ejdyZLVPw7_kdot8Q%3D%3D)]Aliphatic Protons (α to N)

Chemical Shift (δ, ppm): 2.5 - 3.5

Multiplicity: Triplet (t), Quartet (q)

Notes: Protons on the carbon atom directly attached to a nitrogen atom.Aliphatic Protons (Chain)

Chemical Shift (δ, ppm): 1.2 - 1.6

Multiplicity: Multiplet (m)

Notes: Corresponds to the -(CH₂)n- protons of the alkyl chain.Terminal Methyl Protons

Chemical Shift (δ, ppm): 0.8 - 1.0

Multiplicity: Triplet (t)

Notes: Corresponds to the -CH₃ group at the end of the alkyl chain.¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. The most characteristic signal in the ¹³C NMR spectrum of thiosemicarbazides is that of the thiocarbonyl carbon (C=S), which is typically found significantly downfield, in the range of 175 to 185 ppm. ijper.org The carbons of the octyl chain appear in the aliphatic region (14-40 ppm).

Interactive Table: Typical ¹³C NMR Chemical Shift Ranges for Thiosemicarbazide Derivatives To view the data, click on the different carbon types.

Thiocarbonyl Carbon (C=S)

Chemical Shift (δ, ppm): 175 - 185

Notes: The most downfield signal, characteristic of the thiourea moiety.[ ijper.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFJ2crg3MswQap38i81GxobHxhdtQ97WWdmsxW_HQVdZBs2BlaijIiwxnA4zE7MWqQGE51MSoxJPEay6xkm295hwO58hnHpisbyCgz3ziC80j7GW8uhmhzp4WhETMTwKD5s6AiPef6nLibp3ZUWiAs4UUG-yrjN-ejdyZLVPw7_kdot8Q%3D%3D)]Aromatic Carbons (if present)

Chemical Shift (δ, ppm): 110 - 150

Notes: The specific chemical shifts depend on the substituents on the aromatic ring.Aliphatic Carbons

Chemical Shift (δ, ppm): 14 - 40

Notes: Includes all carbons of the octyl chain.¹¹⁹Sn NMR Spectroscopy is a specialized technique applicable only when this compound is used as a ligand to form organotin(IV) complexes. nih.govresearchgate.net The chemical shift of the tin nucleus (δ(¹¹⁹Sn)) is highly sensitive to its coordination number and the geometry of the complex. rsc.org For instance, four-coordinate tin centers resonate at higher fields, while five- and six-coordinate species are found at lower fields. This technique, therefore, is invaluable for studying the coordination chemistry of this compound with tin-based compounds. nih.govmdpi.com

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups.

Infrared (IR) Spectroscopy is routinely used to confirm the structure of thiosemicarbazide derivatives. The IR spectrum provides distinct absorption bands for the key functional groups. The N-H stretching vibrations appear as strong bands in the 3100-3400 cm⁻¹ region. The presence of the C=S (thiocarbonyl) group gives rise to a characteristic band, often found in the 800-1250 cm⁻¹ range, although it can be coupled with other vibrations. ijper.org

Raman Spectroscopy is a complementary technique to IR spectroscopy. imperial.ac.uk While less commonly reported for simple characterization, it can provide valuable information, especially for symmetrical vibrations that are weak in the IR spectrum. plos.orgnih.gov For conjugated systems or metal complexes, Raman spectroscopy can be particularly insightful, offering details on molecular conformation and bonding. imperial.ac.uk Surface-Enhanced Raman Spectroscopy (SERS) can be employed for trace-level detection of these compounds. frontiersin.org

Interactive Table: Key IR Absorption Bands for Thiosemicarbazide Derivatives To view the data, click on the different vibrational modes.

ν(N-H) Stretching

Wavenumber (cm⁻¹): 3100 - 3400

Intensity: Medium to Strong

Notes: Associated with the primary (-NH₂) and secondary (-NH-) amine groups.[ ijper.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFJ2crg3MswQap38i81GxobHxhdtQ97WWdmsxW_HQVdZBs2BlaijIiwxnA4zE7MWqQGE51MSoxJPEay6xkm295hwO58hnHpisbyCgz3ziC80j7GW8uhmhzp4WhETMTwKD5s6AiPef6nLibp3ZUWiAs4UUG-yrjN-ejdyZLVPw7_kdot8Q%3D%3D)]ν(C-H) Stretching

Wavenumber (cm⁻¹): 2850 - 3000

Intensity: Medium to Strong

Notes: Arises from the C-H bonds in the octyl chain.[ ijper.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFJ2crg3MswQap38i81GxobHxhdtQ97WWdmsxW_HQVdZBs2BlaijIiwxnA4zE7MWqQGE51MSoxJPEay6xkm295hwO58hnHpisbyCgz3ziC80j7GW8uhmhzp4WhETMTwKD5s6AiPef6nLibp3ZUWiAs4UUG-yrjN-ejdyZLVPw7_kdot8Q%3D%3D)]δ(N-H) Bending

Wavenumber (cm⁻¹): 1550 - 1650

Intensity: Strong

Notes: Scissoring vibration of the -NH₂ group.ν(C=S) Stretching

Wavenumber (cm⁻¹): 800 - 1250

Intensity: Medium

Notes: The "thiourea band" is a key indicator of the thiosemicarbazide core. Its exact position is sensitive to the molecular environment.[ ijper.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFJ2crg3MswQap38i81GxobHxhdtQ97WWdmsxW_HQVdZBs2BlaijIiwxnA4zE7MWqQGE51MSoxJPEay6xkm295hwO58hnHpisbyCgz3ziC80j7GW8uhmhzp4WhETMTwKD5s6AiPef6nLibp3ZUWiAs4UUG-yrjN-ejdyZLVPw7_kdot8Q%3D%3D)]Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of this compound and to obtain structural information from its fragmentation patterns. The molecular ion peak [M]⁺ confirms the molecular formula. The fragmentation of thiosemicarbazide derivatives often involves cleavage of the N-N bond and the loss of small neutral molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For thiosemicarbazide derivatives, the spectra typically show absorption bands in the UV region corresponding to π→π* and n→π* transitions associated with the C=S group and other chromophores. When this compound acts as a ligand to form metal complexes, new absorption bands may appear in the visible region. These are often due to ligand-to-metal charge transfer (LMCT) or d-d transitions of the metal ion, providing evidence of complex formation.

Interactive Table: Typical UV-Vis Absorption Bands for Thiosemicarbazones and Their Complexes To view the data, click on the different transition types.

π→π* Transitions

λmax (nm): 250 - 350

Notes: High-intensity bands associated with the conjugated system of the thiosemicarbazone moiety.n→π* Transitions

λmax (nm): 350 - 450

Notes: Lower intensity bands, often associated with the non-bonding electrons on the sulfur and nitrogen atoms.Charge Transfer (CT) Bands

λmax (nm): 400 - 600

Notes: Appear upon complexation with metal ions. Their position and intensity depend on the metal and the coordination geometry.Electron Paramagnetic Resonance (EPR) Spectroscopy (for paramagnetic complexes)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is exclusively used for studying species with one or more unpaired electrons. Therefore, it is not applicable to this compound itself but is a critical tool for characterizing its paramagnetic metal complexes, such as those with Copper(II).

The EPR spectrum of a Cu(II) complex of this compound can provide detailed information about the oxidation state of the copper ion and its coordination environment. The principal values of the g-tensor (g|| and g⊥) and the copper hyperfine coupling constants (A|| and A⊥) are sensitive to the geometry of the complex (e.g., square planar, tetrahedral) and the nature of the coordinating atoms (N, S, O).

Interactive Table: Representative EPR Spin Hamiltonian Parameters for Cu(II)-Thiosemicarbazone Complexes To view the data, click on the different parameters.

g||

Typical Range: 2.20 - 2.40

Notes: The parallel component of the g-tensor. The trend g|| > g⊥ > 2.0023 is characteristic of Cu(II) complexes with an unpaired electron in the dx²-y² orbital.g⊥

Typical Range: 2.04 - 2.10

Notes: The perpendicular component of the g-tensor.A|| (x 10⁻⁴ cm⁻¹)

Typical Range: 150 - 200

Notes: The parallel component of the hyperfine coupling constant, indicative of the covalency of the metal-ligand bond.Chromatographic Techniques

Chromatographic techniques are essential for the separation, purification, and analysis of this compound. They are particularly important for assessing the purity of a synthesized compound and for studying its physicochemical properties, such as lipophilicity.

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic method for the analysis of thiosemicarbazide derivatives. nih.gov Reversed-phase HPLC (RP-HPLC), using a nonpolar stationary phase (like C18-modified silica) and a polar mobile phase (typically mixtures of water with methanol (B129727) or acetonitrile), is commonly employed. nih.gov This technique can be used to monitor the progress of a reaction, purify the final product, and determine its lipophilicity by measuring the retention time. nih.gov

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), can also be used. However, because thiosemicarbazides can be thermally labile, care must be taken with the injection port temperature to avoid decomposition of the compound before it reaches the column.

Interactive Table: Typical HPLC Conditions for Thiosemicarbazide Analysis To view the data, click on the different parameters.

Stationary Phase

Common Type: C18 (Octadecylsilane)

Notes: A nonpolar stationary phase used in reversed-phase chromatography.Mobile Phase

Common Composition: Methanol/Water or Acetonitrile (B52724)/Water mixtures

Notes: Often with a buffer to control pH. The composition can be run in isocratic (constant) or gradient (varied) mode.Detection

Method: UV Detector

Notes: Wavelength is set to the λmax of the compound to ensure maximum sensitivity.High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of thiosemicarbazide derivatives. nih.gov Reversed-phase HPLC (RP-HPLC) is particularly well-suited for these compounds, often employing a C18 or C8 stationary phase. nih.gov The mobile phase typically consists of a mixture of water and an organic modifier, such as methanol or acetonitrile, allowing for the separation of compounds based on their lipophilicity. nih.govnih.gov

The retention behavior of thiosemicarbazide derivatives in RP-HPLC systems is directly related to their lipophilicity, a critical parameter in drug design. nih.govnih.gov The logarithm of the retention factor (log k) can be used to determine the distribution coefficients (log P), which quantify the lipophilic/hydrophilic character of a molecule. nih.gov For instance, studies on various thiosemicarbazide derivatives have demonstrated a linear relationship between the log k values and the concentration of the organic modifier in the mobile phase. nih.gov

A typical HPLC analysis of a thiosemicarbazide derivative might involve the following parameters:

| Parameter | Value |

| Column | C18 (Octadecylsilane) |

| Mobile Phase | Methanol/Water or Acetonitrile/Water gradient |

| Detector | UV-Vis (e.g., at 220 nm) |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient |

This table is illustrative and specific conditions would be optimized for this compound.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a rapid, versatile, and cost-effective method for the qualitative analysis of this compound. sigmaaldrich.comsigmaaldrich.com It is an invaluable tool for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the appropriate solvent system for column chromatography. umich.educhemistryhall.com In TLC, a stationary phase, commonly silica gel or alumina, is coated on a solid support like a glass or aluminum plate. umich.educhemistryhall.com

The separation principle relies on the differential partitioning of the components of a mixture between the stationary phase and the mobile phase (eluent). chemistryhall.com The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for compound identification under specific chromatographic conditions. chemistryhall.com

For the analysis of thiosemicarbazide derivatives, a variety of solvent systems can be employed, and the choice depends on the polarity of the specific compound. Visualization of the separated spots can be achieved under UV light (at 254 nm or 350 nm) if the compounds are UV-active, or by using specific locating agents. analyticaltoxicology.com

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | A mixture of non-polar and polar solvents (e.g., Hexane:Ethyl Acetate) |

| Visualization | UV light (254 nm) or staining with a suitable reagent |

| Application | Monitoring reaction progress, purity assessment |

This table provides a general outline for TLC analysis of organic compounds like this compound.

Electroanalytical Methods (e.g., Conductometry)

Electroanalytical techniques, such as conductometry, are particularly useful for studying the complexation behavior of thiosemicarbazides with metal ions. ijtsrd.comtandfonline.com Conductometric titrations can be employed to determine the stoichiometry and formation constants of metal-ligand complexes in solution. ijtsrd.com This method involves monitoring the change in electrical conductivity of a solution of the ligand (e.g., a thiosemicarbazide derivative) upon the incremental addition of a metal salt solution. ijtsrd.com

The molar conductivity of the complexes in different solvents can also provide insights into their electrolytic nature. analis.com.my

| Parameter | Information Obtained |

| Conductometric Titration | Stoichiometry of metal-ligand complexes |

| Molar Conductance | Electrolytic nature of the complexes |

This table highlights the application of conductometry in the study of thiosemicarbazide metal complexes.

Thermal Analysis (e.g., Thermogravimetric Analysis)

Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA), are essential for evaluating the thermal stability and decomposition patterns of this compound and its derivatives. researchgate.netmdpi.com TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This information is crucial for understanding the thermal properties of the compound and its potential applications at elevated temperatures.

TGA thermograms of thiosemicarbazone derivatives often reveal multi-stage decomposition processes. researchgate.netresearchgate.net The initial weight loss may correspond to the removal of solvent or water molecules, followed by the decomposition of the organic ligand at higher temperatures. researchgate.netmdpi.com For metal complexes of thiosemicarbazides, the final residue is typically the corresponding metal oxide. mdpi.com

The thermal stability of a compound is indicated by the onset temperature of decomposition. For example, a study on various thiosemicarbazone derivatives showed different thermal stabilities, with some compounds undergoing a two-stage thermal decomposition. researchgate.net In another study, the thermal behavior of a copolymer derived from salicylic acid and thiosemicarbazide was investigated, revealing a three-step decomposition process.

| Stage | Temperature Range (°C) | Mass Loss (%) | Description |

| 1 | 30-150 | Varies | Loss of adsorbed water or solvent |

| 2 | 150-300 | Varies | Decomposition of the thiosemicarbazide moiety |

| 3 | >300 | Varies | Further decomposition and formation of residue |

This is a representative TGA data table for a thiosemicarbazide derivative. Actual values for this compound would require experimental determination.

Biological and Pharmacological Investigations of 4 Octyl 3 Thiosemicarbazide and Its Complexes

Antimicrobial Activities

Thiosemicarbazides and their derivatives are a well-documented class of compounds with a broad range of antimicrobial properties. researchgate.netnih.gov Their structural features allow for various modifications, leading to compounds with potent activity against bacteria, fungi, and mycobacteria. mdpi.comdergipark.org.tr

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria

Research into thiosemicarbazide (B42300) derivatives consistently demonstrates notable efficacy against Gram-positive bacteria, particularly species like Staphylococcus aureus and Staphylococcus epidermidis. mdpi.comnih.gov In contrast, these compounds generally exhibit limited to no activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.gov

Table 1: Antibacterial Activity of Representative Thiosemicarbazide Derivatives against Gram-Positive Bacteria

| Compound Class | Bacterial Strain | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| 3-Trifluoromethylphenyl Thiosemicarbazides | Staphylococcus aureus | 1.95 - 31.25 | mdpi.com |

| Fluorophenyl Thiosemicarbazides | Staphylococcus aureus | 32 - 64 | nih.gov |

| Trifluoromethylphenyl Thiosemicarbazides | Staphylococcus epidermidis | 64 - 128 | nih.gov |

| Picolinoyl Thiosemicarbazides | Staphylococcus aureus | 16 - 64 | nih.gov |

Antifungal Properties

Thiosemicarbazide derivatives have also been investigated for their antifungal capabilities. dergipark.org.trmdpi.com Studies have demonstrated their activity against various fungal pathogens, including species of Candida and plant pathogenic fungi. mdpi.comacs.org For example, certain novel quinoline-based thiosemicarbazide derivatives have shown inhibitory effects against Candida albicans, with MIC values as low as 31.25 µg/mL. acs.org Other studies focusing on benzaldehyde (B42025) thiosemicarbazides reported excellent activities against fungi like Rhizoctonia solani and Pythium aphanidermatum. mdpi.com The mechanism of antifungal action is thought to involve the disruption of fungal cell membrane functions and the inhibition of protein synthesis. mdpi.com

Anti-mycobacterial Activity

The anti-mycobacterial potential of thiosemicarbazides and their related compounds, thiosemicarbazones, has been a subject of interest for decades, particularly in the context of tuberculosis research. nih.gov These compounds have shown activity against Mycobacterium tuberculosis and other mycobacterial species. nih.govresearchgate.netresearchgate.net For instance, imidazole-thiosemicarbazide derivatives have been identified as potent agents against M. tuberculosis, capable of inhibiting intracellular bacterial growth within human macrophages and disrupting biofilm formation. nih.govresearchgate.netmdpi.com Certain quinoline-based derivatives were found to be effective against M. tuberculosis H37Rv and were proposed to act by inhibiting the InhA enzyme, a key component in the mycobacterial cell wall synthesis pathway. acs.org

Mechanisms of Antimicrobial Action (e.g., DNA Gyrase and Topoisomerase IV Inhibition, Cell Membrane Disruption, Protein Synthesis Inhibition)

The primary mechanism underlying the antibacterial activity of many thiosemicarbazide derivatives is the inhibition of bacterial type IIA topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govmdpi.com These enzymes are essential for bacterial DNA replication, and their inhibition leads to the disruption of DNA synthesis and ultimately, bacterial cell death. mdpi.com Specifically, some thiosemicarbazides have been shown to target the ATPase activity of these enzymes, a mode of action distinct from that of quinolone antibiotics. nih.gov

Other proposed mechanisms of antimicrobial action for this class of compounds include:

Cell Membrane Disruption: The lipophilic nature of certain substituents can facilitate the permeation of the bacterial membrane, leading to its disruption.

Inhibition of Protein Synthesis: Some derivatives are believed to interfere with protein synthesis, leading to the death of fungal cells. mdpi.com

Enzyme Inhibition: Beyond topoisomerases, thiosemicarbazides may deactivate other crucial cellular enzymes involved in various metabolic pathways.

Anticancer and Cytotoxic Effects

Thiosemicarbazides and their derivatives are widely recognized for their potential as anticancer agents, demonstrating cytotoxic effects against a variety of cancer cell lines. researchgate.netmdpi.comcyprusjmedsci.com Their mechanism of action is often linked to the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation. mdpi.comnih.gov

In Vitro Cytotoxicity Studies against Various Cancer Cell Lines (e.g., Lung, Cervical, Breast Adenocarcinoma)

Numerous in vitro studies have confirmed the cytotoxic potential of thiosemicarbazide derivatives against human cancer cell lines. Research has shown these compounds to be active against breast adenocarcinoma (MCF-7), lung cancer (A549), and various leukemia cell lines. mdpi.comnih.govscielo.br

For example, a thiosemicarbazide derivative of captopril (B1668294) showed a potent cytotoxic effect on MCF-7 and AMJ13 breast cancer cells, with IC₅₀ values of 88.06 µM and 66.82 µM, respectively. nih.gov In another study, thiosemicarbazone derivatives exhibited moderate cytotoxicity against MCF-7 and HL-60 (promyelocytic leukemia) cell lines, with IC₅₀ values in the range of 43-76 µM. scielo.br The structural features of the derivatives, such as substitutions on attached phenyl rings, play a crucial role in determining their cytotoxic potency. nih.gov

Table 2: In Vitro Cytotoxicity of Representative Thiosemicarbazide Derivatives

| Compound Type | Cancer Cell Line | Cell Line Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Thiosemicarbazide derivative of captopril | MCF-7 | Breast Adenocarcinoma | 88.06 | nih.gov |

| Thiosemicarbazide derivative of captopril | AMJ13 | Breast Cancer | 66.82 | nih.gov |

| Thiazole derivative of thiosemicarbazone | MCF-7 | Breast Adenocarcinoma | 43 - 76 | scielo.br |

| Thiazole derivative of thiosemicarbazone | HL-60 | Promyelocytic Leukemia | 43 | scielo.br |

| 2,4-dichlorophenoxyacetic thiosemicarbazides | G-361 | Melanoma | 10 - 250 (Range) | nih.gov |

Induction of Apoptosis

Thiosemicarbazones, often in the form of their metal complexes, are potent inducers of apoptosis in cancer cells. Studies on various leukemia cell lines, such as K562 and KG1a, have elucidated the molecular mechanisms involved. Copper(II) complexes of thiosemicarbazones have been shown to trigger a time- and dose-dependent inhibition of cell growth. nih.gov

The induction of apoptosis is a primary mode of cell death initiated by these compounds. researchgate.netumsu.ac.ir Key indicators of apoptosis observed after treatment with thiosemicarbazone complexes include the formation of apoptotic bodies, externalization of phosphatidylserine (B164497) on the cell membrane, and the activation of effector caspases like caspase-3. nih.govresearchgate.net Cell cycle analysis frequently reveals an accumulation of cells in the sub-G1 phase, which is characteristic of apoptotic cell death. nih.govresearchgate.net

Furthermore, these complexes can trigger apoptosis through both intrinsic and extrinsic pathways. Research has shown the upregulation of initiator caspases such as caspase-8 (extrinsic) and caspase-9 (intrinsic), along with a shift in the Bax/Bcl-2 ratio that favors apoptosis. nih.govresearchgate.net The generation of reactive oxygen species (ROS) has also been identified as a critical event in the apoptotic cascade induced by these compounds. nih.gov For instance, a water-soluble copper(II) thiosemicarbazone complex demonstrated significant cytotoxicity against K562 and KG1a leukemia cells, with IC50 values of 21.7 µM and 50.25 µM, respectively, while remaining less toxic to normal human fibroblast cells. nih.govresearchgate.net

| Compound/Complex | Cell Line | IC50 Value (µM) | Key Apoptotic Events |

| Water-soluble Copper(II)-Thiosemicarbazone | K562 | 21.7 ± 1.5 | Sub-G1 arrest, Caspase-3, -8, -9 activation, ROS enhancement |

| Water-soluble Copper(II)-Thiosemicarbazone | KG1a | 50.25 ± 2.5 | G2/M arrest, Caspase-3, -8, -9 activation, ROS enhancement |

| Copper(II) complexes (1 and 4) | HeLa, K562 | 2–5 | Caspase 3/7 induction |

DNA Binding and Intercalation Studies

Thiosemicarbazone derivatives have been investigated for their ability to interact with DNA, a mechanism that could contribute to their anticancer activity. researchgate.net Spectroscopic techniques are commonly employed to study these interactions using calf thymus DNA (ctDNA). Studies on novel acridine-thiosemicarbazone derivatives revealed that these compounds can bind to ctDNA with high affinity, with calculated binding constants (Kb) ranging from 1.74 × 10⁴ to 1.0 × 10⁶ M⁻¹. researchgate.net

The binding mode often involves intercalation, where the planar aromatic parts of the molecule insert between the base pairs of the DNA double helix. mdpi.com This is typically evidenced by hypochromism (a decrease in absorbance intensity) and a red shift (a shift to a longer wavelength) in the UV-Vis spectrum of the compound upon addition of DNA. mdpi.comresearchgate.net For example, palladium(II) complexes of isatin (B1672199) thiosemicarbazone derivatives displayed high intrinsic binding constants (Kb = 5.78 × 10⁴ to 1.79 × 10⁶ M⁻¹), reflecting a strong intercalative activity. researchgate.net Fluorescence quenching experiments further support these interactions, allowing for the calculation of quenching constants. researchgate.net These DNA interactions can lead to cleavage of the DNA strands, often through an oxidative pathway, thereby inhibiting DNA replication and transcription processes. researchgate.net

| Compound/Complex | Method | Binding Constant (Kb) (M⁻¹) | Observed Effects |

| Acridine-thiosemicarbazone derivatives | UV-Vis & Fluorescence Spectroscopy | 1.74 × 10⁴ – 1.0 × 10⁶ | Hyper/hypochromism, Red/blue shifts, Fluorescence quenching |

| Palladium(II) complexes of isatin thiosemicarbazone | UV-Vis & Viscosity Measurement | 5.78 × 10⁴ – 1.79 × 10⁶ | Hypochromism, Increased viscosity, supports intercalation |

| Zn(II) complex of 2-hydroxy-5-methoxyacetophenone thiosemicarbazone | Fluorescence & Absorption Titration | 3.65 × 10⁷ | Strong binding affinity |

Enzyme Inhibition (e.g., Thymidine (B127349) Phosphorylase)

Thymidine phosphorylase (TP) is an enzyme that plays a significant role in cancer progression and angiogenesis. merckmillipore.com It is overexpressed in many solid tumors, making it an attractive target for anticancer drug development. While there is no specific data on 4-Octyl-3-thiosemicarbazide, the broader class of heterocyclic compounds, including those synthesized from thiosemicarbazide precursors, has been explored for TP inhibitory activity. nih.gov

For instance, a series of quinoxaline (B1680401) derivatives, which can be synthesized from a thiosemicarbazone intermediate, were evaluated as inhibitors of thymidine phosphorylase. nih.gov These studies are crucial for understanding how different structural motifs can interact with the enzyme's active site. Molecular docking studies often accompany these assays to predict the binding modes of the inhibitors. nih.gov Kinetic studies on other classes of compounds, such as dihydropyrimidone derivatives, have identified them as non-competitive inhibitors of the TP enzyme. mdpi.com

| Compound Class | Example Compound | Target Enzyme | IC50 Value (µM) |

| Quinoxaline derivatives | 2,4-dihydroxy analog (16) | Thymidine Phosphorylase | 3.50 ± 0.20 |

| Natural Products | - | Thymidine Phosphorylase | 44.0 to 420.3 |

| Dihydropyrimidone derivatives | Compound 1 | Thymidine Phosphorylase | - |

Protein Binding Studies (e.g., Bovine Serum Albumin)

The interaction of potential drug candidates with serum albumins, such as Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA), is a critical aspect of pharmacokinetic studies. nih.gov BSA is frequently used as a model protein due to its structural similarity to HSA, stability, and availability. dergipark.org.tr The binding of thiosemicarbazone derivatives to BSA has been investigated using multispectroscopic techniques.

Fluorescence spectroscopy is a primary tool for these studies, as the intrinsic fluorescence of BSA (mainly from tryptophan residues) is quenched upon binding to a ligand. dergipark.org.tr This quenching can occur through static or dynamic mechanisms. For many thiosemicarbazone derivatives and their metal complexes, the interaction with BSA involves a static quenching procedure, indicating the formation of a ground-state complex. researchgate.netscispace.com The binding constants (Kb) and the number of binding sites can be determined from the fluorescence data. For example, a Zn(II) complex of a thiosemicarbazone derivative was found to be a strong binder to BSA with a Kb of 2×10⁷ M⁻¹. scispace.com Thermodynamic analysis can further reveal the nature of the binding forces, which are often a combination of hydrophobic interactions and hydrogen bonding. nih.govresearchgate.net

| Compound/Complex | Protein | Binding Constant (Kb or Kq) | Method |

| 1-benzoyl-4-p-chlorphenyl thiosemicarbazide (BCPT) | BSA/HSA | Not specified | Fluorescence Spectroscopy |

| Zn(II) complex of 2-hydroxy-5-methoxyacetophenone thiosemicarbazone | BSA | Kb = 2×10⁷ M⁻¹ | Fluorescence Spectroscopy |

| Thiosemicarbazone-derivated Cu(II) complex | BSA | Not specified, strong interaction | UV-Vis & Fluorescence Spectroscopy |

Structure-Activity Relationship (SAR) Studies for Antineoplastic Activity

Structure-activity relationship (SAR) studies are fundamental to designing more potent and selective anticancer agents. For thiosemicarbazones, SAR studies have identified several key structural features that govern their antineoplastic activity. nih.gov The nature of the aldehyde or ketone precursor used to form the thiosemicarbazone, as well as substitutions on the thiosemicarbazide moiety, significantly influence cytotoxicity. nih.gov

One of the most critical factors is substitution at the terminal N4-position of the thiosemicarbazide. Di-substitution at this position has been shown to be crucial for potent anticancer activity. nih.gov For example, a study comparing four α-N-heterocyclic thiosemicarbazones found that the N4-methyl substituted 2-benzoylpyridine (B47108) thiosemicarbazone was the most active, with an IC50 value of 0.002 µM in the K562 cell line. nih.gov The length and nature of an alkyl chain at the N4-position, such as the octyl group in this compound, would be expected to significantly modulate the compound's lipophilicity and, consequently, its membrane permeability and interaction with cellular targets. The chelating ability of the thiosemicarbazone, determined by the N,N,S donor atom set, is also vital, as it allows for the formation of redox-active metal complexes that can generate cytotoxic reactive oxygen species. nih.govplos.org

| Compound | Key Structural Feature | Cell Line | IC50 Value (µM) |

| 2-benzoylpyridine N(4)-methylthiosemicarbazone | N(4) position substitution | K562 | 0.002 |

| 2-benzoylpyridine N(4)-methylthiosemicarbazone | BEL7402 | 0.138 | |

| Di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT) | Di-substitution at N4 atom | Various Cancer Cells | 0.002–0.04 |

Antioxidant Activities

Many thiosemicarbazide and thiosemicarbazone derivatives have been reported to possess antioxidant properties. nih.govrsc.org Their ability to scavenge free radicals is typically evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the peroxyl radical scavenging capacity (PSC) assay. nih.gov

The antioxidant capacity is influenced by the substituents on the molecule. For instance, camphene-based thiosemicarbazones demonstrated good free-radical scavenging abilities in a dose-dependent manner. nih.gov In one study, a derivative with a diethylamino group (an electron-donating group) exhibited the best DPPH radical scavenging effect, with a bimolecular rate constant 1.18-fold higher than the standard antioxidant Trolox. nih.gov Another study found that thiosemicarbazides bearing a butylated hydroxytoluene (BHT) moiety were more active as free radical scavengers than their corresponding semicarbazide (B1199961) analogs. rsc.org The presence of the thioamide group (-NH-CS-NH-) is believed to be important for this activity.

| Compound Class/Derivative | Assay | Result (e.g., IC50) | Reference Standard |

| Camphene-based thiosemicarbazone (TSC-2) | DPPH | EC50 = 0.208 mol/mol DPPH | Trolox |

| Thiosemicarbazide with BHT moiety (5f0) | DPPH | IC50 = 25.47 µM | Butylated hydroxytoluene (BHT) |

| 2,4-dihydroxy-benzylidene-thiosemicarbazones | ABTS | Moderate to low activity | - |

| N-(tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazones (4a, 4b, 4c) | DPPH | Good antioxidant activity | - |

Antiviral Activities

Thiosemicarbazides and their thiosemicarbazone derivatives represent one of the earliest classes of synthetic antiviral compounds. nih.gov They exhibit a broad spectrum of activity against both DNA and RNA viruses. tandfonline.com Research has demonstrated the efficacy of various thiosemicarbazone derivatives against viruses such as Herpes Simplex Virus (HSV), Dengue virus, Coxsackie B4 virus, and Bovine Viral Diarrhea Virus (BVDV), which is often used as a surrogate for Hepatitis C Virus (HCV). tandfonline.comasm.orgnih.govnih.gov

The mechanism of antiviral action can vary, but it often involves the inhibition of viral enzymes essential for replication. For example, some compounds have been shown to block viral RNA synthesis. tandfonline.com SAR studies have been conducted to optimize the antiviral potency. For a series of indole-based thiosemicarbazides, it was found that keeping the thiosemicarbazide moiety free (i.e., not cyclized) was crucial for activity against Coxsackie B4 virus. nih.gov The nature of the substituents is also critical; for instance, analogs with larger butyl or aromatic groups at a specific position were found to be devoid of antiviral activity, highlighting the precise structural requirements for viral inhibition. nih.gov

| Compound Class/Derivative | Target Virus | Activity/Result (e.g., EC50) |

| Indolylthiosemicarbazides (6a-6d) | Coxsackie B4 virus | EC50 = 0.4 to 2.1 µg/mL |

| 5-(arylazo)salicylaldehyde thiosemicarbazones (5, 23, 24) | Bovine Viral Diarrhea Virus (BVDV) | Highly selective activity; block viral RNA synthesis |

| Bz-Trp-TSC (α-amino acid based) | Dengue virus (all 4 types) | High potency, complete prevention of infection in Vero cells |

| 2-Acetylpyridine thiosemicarbazones | Herpes Simplex Virus (types 1 and 2) | Inhibited viral replication |

Anti-inflammatory Properties

Comprehensive searches of scientific literature and research databases did not yield specific studies detailing the anti-inflammatory properties of this compound or its metal complexes. While the broader classes of compounds to which this compound belongs, namely thiosemicarbazides and their derivatives (thiosemicarbazones), have been the subject of investigation for their potential anti-inflammatory effects, no research focused specifically on the 4-octyl substituted variant could be identified.

The general interest in thiosemicarbazide derivatives stems from their structural similarities to other compounds known to possess anti-inflammatory activity. Research in this area often involves the synthesis of various derivatives and screening them for their ability to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes or the nuclear factor-kappa B (NF-κB) signaling pathway. These studies typically involve in vitro enzyme assays and in vivo models of inflammation, such as the carrageenan-induced paw edema model in rodents.